molecular formula C30H46O9 B10785143 Strospeside CAS No. 109279-30-3

Strospeside

Cat. No.: B10785143
CAS No.: 109279-30-3
M. Wt: 550.7 g/mol
InChI Key: CPFNIKYEDJFRAT-RVPZLBNISA-N
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Description

Strospeside, also known as Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside. It is a naturally occurring compound that can be isolated from the shoots of the parasitic plant Cuscuta reflexa. This compound has been found to exhibit potent cytotoxicity against renal and prostate cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Strospeside is synthesized through the glycosylation of gitoxigenin at the 3β-hydroxy group by β-D-digitalose

Industrial Production Methods

The industrial production of this compound involves the extraction and isolation from natural sources, particularly from the shoots of Cuscuta reflexa . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Strospeside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the glycosidic linkage or the aglycone part of the molecule.

    Substitution: Substitution reactions can occur at the glycosidic linkage or the aglycone part of the molecule.

Common Reagents and Conditions

The common reagents and conditions used in these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction might involve reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield various oxidized derivatives of this compound, while reduction might produce reduced forms of the glycoside.

Scientific Research Applications

Strospeside has several scientific research applications, including:

Mechanism of Action

Strospeside exerts its effects primarily through its action on the heart. It inhibits the efferent adrenergic outflow in the sympathetic cardiac fibers, leading to a negative chronotropic action (slowing of the heart rate) . This mechanism involves the inhibition of sympathetic discharges, which is crucial for its cardioprotective effects.

Properties

CAS No.

109279-30-3

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27+,28+,29-,30+/m1/s1

InChI Key

CPFNIKYEDJFRAT-RVPZLBNISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Origin of Product

United States

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